2-(2-hydroxyethyl)phthalazin-1(2H)-one

Lipophilicity Drug-likeness Solubility

2-(2-Hydroxyethyl)phthalazin-1(2H)-one is a 2‑substituted phthalazin‑1(2H)‑one heterocycle bearing a primary hydroxyl group on the N‑2 ethyl tether. This compound belongs to the phthalazinone family, a privileged scaffold in medicinal chemistry due to its presence in PARP inhibitors, kinase inhibitors, and anti‑inflammatory agents.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 18584-64-0
Cat. No. B2916793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-hydroxyethyl)phthalazin-1(2H)-one
CAS18584-64-0
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN(C2=O)CCO
InChIInChI=1S/C10H10N2O2/c13-6-5-12-10(14)9-4-2-1-3-8(9)7-11-12/h1-4,7,13H,5-6H2
InChIKeyVEHGYXGNHSATKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethyl)phthalazin-1(2H)-one (CAS 18584-64-0) — Core Scaffold Identity and Physicochemical Profile for Procurement Decisions


2-(2-Hydroxyethyl)phthalazin-1(2H)-one is a 2‑substituted phthalazin‑1(2H)‑one heterocycle bearing a primary hydroxyl group on the N‑2 ethyl tether. This compound belongs to the phthalazinone family, a privileged scaffold in medicinal chemistry due to its presence in PARP inhibitors, kinase inhibitors, and anti‑inflammatory agents. The hydroxyethyl side‑chain introduces a hydrogen‑bond donor and a chemically transformable handle absent in simple N‑alkyl analogues . Physicochemical profiling reveals a predicted log P of 0.39, a polar surface area (PSA) of 55.1 Ų, and a boiling point of 387 °C (predicted), reflecting strong intermolecular hydrogen bonding . The crystal structure confirms a three‑dimensional O–H···O, C–H···O, and C–H···N hydrogen‑bond network that stabilises the solid state [1].

Why 2‑Methyl‑ and 2‑Ethyl‑Phthalazinone Cannot Substitute for the 2‑Hydroxyethyl Derivative in Research Procurement


The 2‑hydroxyethyl substituent is not a trivial structural variant; it confers a hydrogen‑bond donor (O–H) that directly governs solubility, crystal packing, and chemical derivatisation potential. Simple alkyl analogues such as 2‑methylphthalazin‑1(2H)‑one and 2‑ethylphthalazin‑1(2H)‑one lack this donor, resulting in substantially higher lipophilicity, weaker intermolecular forces (lower boiling points), and an inability to participate in O‑centered conjugation reactions. Substituting the hydroxyethyl compound with an alkyl analogue in a synthetic sequence eliminates the possibility of subsequent acylation, phosphorylation, or oxidation at the terminal oxygen [1]. The quantitative differences detailed in Section 3 demonstrate that generic replacement leads to altered physicochemical behaviour and forfeits the synthetic versatility that is the primary procurement rationale for this building block. Even the 2‑(2‑aminoethyl) analogue, while containing a donor group, introduces a basic amine that alters solubility and reactivity profiles, underscoring the unique neutral, protic‑polar nature of the hydroxyethyl handle .

Quantitative Differentiation of 2-(2-Hydroxyethyl)phthalazin-1(2H)-one Against Closest N‑Alkyl Analogues


Predicted Lipophilicity (log P) — Lower log P Confers Superior Aqueous Compatibility Relative to 2‑Methyl and 2‑Ethyl Analogues

The 2-(2-hydroxyethyl) compound displays a predicted log P of 0.39, which is 35 % lower than the 2‑methyl analogue (log P = 0.60) and 72 % lower than the 2‑ethyl analogue (log P = 1.42) . The lower log P is attributed to the hydroxyl group, which increases polarity and hydrogen‑bonding capacity, rendering the molecule more compatible with aqueous assay conditions. This difference is critical when selecting a scaffold for medicinal chemistry campaigns where excessively lipophilic fragments can cause solubility‑limited assay interference.

Lipophilicity Drug-likeness Solubility

Hydrogen‑Bond Donor Capacity — Unique O–H···O Network Drives Solid‑State Stability and Differentiates from Non‑Donor Alkyl Analogues

Single‑crystal X‑ray diffraction reveals that the title compound forms a three‑dimensional network via intermolecular O–H···O (2.704 Å, angle 163°), C–H···O, and C–H···N hydrogen bonds, generating R₄⁴(22) and R₄⁴(24) ring motifs [1]. In contrast, 2‑methylphthalazin‑1(2H)‑one and 2‑ethylphthalazin‑1(2H)‑one possess zero hydrogen‑bond donors (HBD = 0) . The absence of the hydroxyl proton in the alkyl analogues precludes O–H···O interactions, fundamentally altering solid‑state packing and physical properties such as melting point and dissolution rate.

Crystal engineering Hydrogen bonding Solid-state properties

Boiling Point Elevation — Elevated Boiling Point Reflects Stronger Intermolecular Forces Compared with 2‑Methyl and 2‑Ethyl Analogues

The predicted boiling point of 2-(2-hydroxyethyl)phthalazin-1(2H)-one is 387 °C (at 760 mmHg), which is 90 °C higher than that of 2‑methylphthalazin‑1(2H)‑one (297 °C) and 78 °C higher than that of 2‑ethylphthalazin‑1(2H)‑one (310 °C) . This substantial elevation is consistent with the presence of strong intermolecular O–H···O hydrogen bonds in the hydroxyethyl compound that must be overcome upon vaporisation. The alkyl analogues, lacking the hydroxyl donor, rely on weaker van der Waals and dipole‑dipole interactions, resulting in significantly lower boiling points.

Thermal properties Intermolecular forces Volatility

Chemical Reactivity — Hydroxyl Group Enables Acylation and Phosphorylation Chemistry Unavailable to 2‑Methyl and 2‑Ethyl Analogues

The primary hydroxyl group of 2-(2-hydroxyethyl)phthalazin-1(2H)-one can be efficiently acetylated or phosphorylated, as demonstrated for the broader class of 2-hydroxyethylphthalazin-1-ones [1]. This reactivity originates from the nucleophilic oxygen atom, which attacks electrophilic acyl or phosphoryl reagents. In contrast, 2‑methylphthalazin‑1(2H)‑one and 2‑ethylphthalazin‑1(2H)‑one lack a nucleophilic oxygen on the side‑chain (possessing only C–H bonds), rendering them incapable of analogous O‑functionalisation without prior C–H activation . The hydroxyethyl handle thus serves as a versatile anchor point for installing ester, carbonate, carbamate, or phosphate prodrug moieties.

Synthetic utility Derivatisation Functional-group interconversion

Optimal Procurement Scenarios for 2-(2-Hydroxyethyl)phthalazin-1(2H)-one Based on Verified Differentiating Properties


Synthesis of Ester‑Linked Prodrugs and Bioconjugates via the Terminal Hydroxyl Handle

The hydroxyl group of the target compound permits direct esterification with carboxylic acid‑containing drug molecules or targeting ligands. This acylation reactivity, documented for 2‑hydroxyethylphthalazin‑1‑ones [1], enables the construction of phthalazinone‑based prodrugs where the phthalazinone core acts as a pharmacophore (e.g., PARP‑binding motif) and the ester linkage provides controlled release. The 2‑methyl and 2‑ethyl analogues cannot participate in this chemistry, forcing a less efficient synthetic route involving halogenation or C–H activation.

Fragment‑Based Drug Discovery Requiring Low‑Lipophilicity, Hydrogen‑Bond‑Capable Scaffolds

With a predicted log P of 0.39 and a hydrogen‑bond donor count of 1, the target compound fits within lead‑like physicochemical space (log P < 3, HBD ≤ 3) [2]. Its lower lipophilicity relative to 2‑methyl (log P = 0.60) and 2‑ethyl (log P = 1.42) analogues reduces the likelihood of non‑specific binding and aggregation in biochemical screens. The established O–H···O hydrogen‑bond network further suggests predictable target engagement via hydrogen bonding, a feature absent in the alkyl analogues.

Crystallisation‑Dependent Purification and Solid‑Form Screening

The robust three‑dimensional hydrogen‑bond network characterised by single‑crystal diffraction [2] predicts reliable crystallinity, which is advantageous for purification by recrystallisation and for generating reproducible solid forms. Laboratories that require well‑defined crystalline intermediates for X‑ray quality control or solid‑form patenting will find the hydroxyethyl derivative more amenable than the alkyl analogues, which lack the hydroxyl‑driven packing motifs and may exist as low‑melting solids or oils.

Late‑Stage Functionalisation of Phthalazinone Libraries via Oxidation or Phosphorylation

The primary alcohol can be oxidised to the corresponding aldehyde or carboxylic acid, or phosphorylated to yield phosphate esters [1]. These transformations generate additional vectors for library expansion. The 2‑methyl and 2‑ethyl analogues are chemically inert at the side‑chain and cannot be diversified without redesigning the entire synthetic sequence, making the hydroxyethyl compound the preferred building block for medicinal chemistry groups practicing late‑stage functionalisation.

Quote Request

Request a Quote for 2-(2-hydroxyethyl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.